molecular formula C10H13NO2 B2510388 Methyl 2-(methylamino)-2-phenylacetate CAS No. 107635-11-0

Methyl 2-(methylamino)-2-phenylacetate

Cat. No. B2510388
M. Wt: 179.219
InChI Key: MAQULIULLOBHGK-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-phenylacetate, also known as MMP, is an organic compound with a molecular weight of 197.25 g/mol. It is a colorless, odorless, and crystalline solid with a melting point of 93-95°C. MMP is a chiral compound, meaning that it exists as two enantiomers, and is used in a variety of applications in the chemical and pharmaceutical industries. MMP is a versatile compound that has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and other organic compounds. Additionally, MMP has been studied for its potential applications in the field of medicine, particularly in the treatment of certain neurological diseases.

Scientific Research Applications

Computational Conformation Analysis

Research has utilized Methyl 2-(methylamino)-2-phenylacetate in the computational analysis of stable conformations in certain amino acids and derivatives. These computational analyses align with experimental results in unpolar solvents, providing insights into peptide behaviors and structures (Walther, 1987).

Antibacterial Activity

Methyl 2-(methylamino)-2-phenylacetate derivatives have been synthesized and evaluated for their antibacterial properties. Studies have shown that certain derivatives exhibit bactericidal effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria (Karai et al., 2018).

Pharmaceutical Research

In pharmaceutical research, derivatives of Methyl 2-(methylamino)-2-phenylacetate have been explored for their potential applications. For example, studies have investigated these derivatives for their neuroprotective properties, including their ability to cross the brain-blood barrier and accumulate in specific brain regions, as evidenced by Positron Emission Tomography (PET) studies (Yu et al., 2003).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, Methyl 2-(methylamino)-2-phenylacetate is utilized as a precursor or intermediate in various synthetic processes. For example, its role in the efficient hydrogenation of related esters under specific conditions has been studied, demonstrating its utility in producing other valuable chemical compounds (Nomura et al., 2001).

Molecular Structure and Conformation

The compound has also been used in studies focusing on the molecular structure and conformation of biomolecules. For instance, microwave absorption studies have been conducted to understand the conformational behavior of molecules that are analogues to adrenaline and noradrenaline, offering valuable insights into molecular interactions and stability (Melandri et al., 2009).

properties

IUPAC Name

methyl 2-(methylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQULIULLOBHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylamino)-2-phenylacetate

Synthesis routes and methods I

Procedure details

In this example a mixture containing 30.7 g of methyl bromo-phenylacetate, 36.2 g of methyl ammonium chloride (i.e. CH3NH3Cl); 3.0 g of benzyltriethylammonium chloride and 67.5 g of sodium bicarbonate in about 300 ml of methylene chloride (and about 25 ml of water) was warmed to refluxed and refluxed for about 18 hours. The mixture was then cooled and washed three times with water, dried over magnesium sulfate and concentrated by vacuum evaporation affording 17.1 g of the title compound as an oil.
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Quantity
67.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.63 mL of thionyl chloride are slowly added to a solution of 1.5 g of 2-methylamino-2-phenylacetic acid in 100 mL of methanol. The mixture is heterogenous and becomes limpid after two hours stirring. The mixture is stirred for 48 h at rt then the solvent is evaporated to dryness. The crude product is diluted with an aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic phases are washed with water then brine, and dried over magnesium sulfate, filtered and evaporated to provide the desired product, which is used as such for the next step.
Quantity
6.63 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Citations

For This Compound
2
Citations
AF Khlebnikov, MS Novikov, AA Bespokoev… - Russian journal of …, 2005 - Springer
… For this purpose, a mixture of aldehyde IX and methyl 2-methylamino-2-phenylacetate in toluene was heated at the boiling point with simultaneous removal of water as azeotrope. As a …
Number of citations: 10 link.springer.com
Q Zhang, W Zhu, J Yao, X Li, H Zhou - Organic & biomolecular …, 2018 - pubs.rsc.org
An electrocatalytic reductive amination of electron-deficient aldehydes/ketones was developed, which could be used in the synthesis of functionalized tertiary amines and large scale …
Number of citations: 5 pubs.rsc.org

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